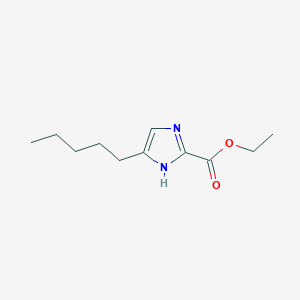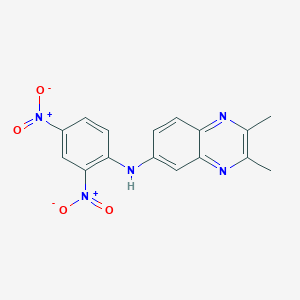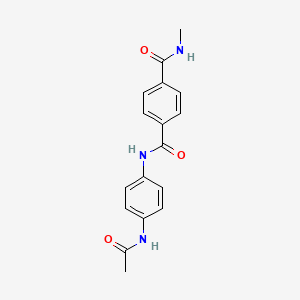
N~1~-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide is an organic compound with a complex structure that includes both acetamide and benzene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide typically involves the reaction of 4-acetamidophenylamine with methylbenzene-1,4-dicarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bonds. The reaction conditions may include elevated temperatures and specific solvents to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of solid-supported catalysts and optimized reaction conditions can lead to high selectivity and yield, making the process economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
Wissenschaftliche Forschungsanwendungen
N~1~-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of N1-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on cyclooxygenase enzymes to exert anti-inflammatory effects or interact with bacterial cell walls to exhibit antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Acetamidophenyl)-N-{1-(4-methoxyphenyl)-2-[(2-methyl-2-butanyl)amino]-2-oxoethyl}-N’-(5-methyl-1,2-oxazol-3-yl)succinamide
- N-{1-[(4-Acetamidophenyl)sulfonyl]-4-piperidinyl}-3,4-dichlorobenzamide
- N-[1-(4-acetamidophenyl)ethylideneamino]cyclopentanecarboxamide
Uniqueness
N~1~-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88542-59-0 |
|---|---|
Molekularformel |
C17H17N3O3 |
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
4-N-(4-acetamidophenyl)-1-N-methylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C17H17N3O3/c1-11(21)19-14-7-9-15(10-8-14)20-17(23)13-5-3-12(4-6-13)16(22)18-2/h3-10H,1-2H3,(H,18,22)(H,19,21)(H,20,23) |
InChI-Schlüssel |
ZBLLATJUOTYTLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


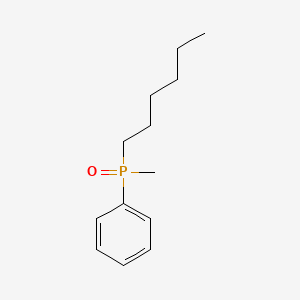

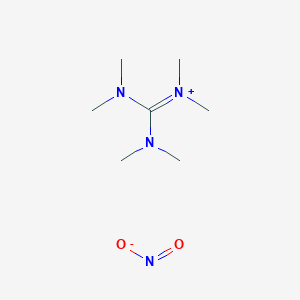
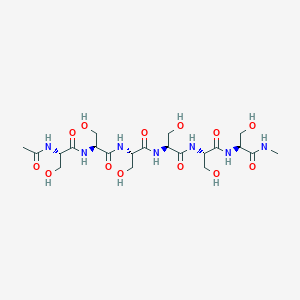
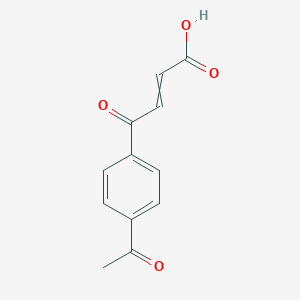
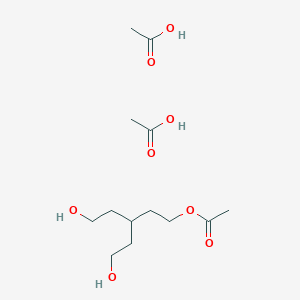
![1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14391341.png)
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14391344.png)
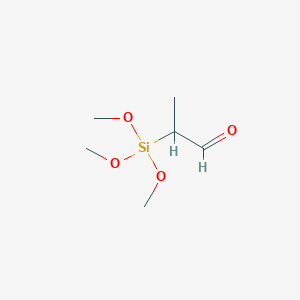

![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
![2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14391366.png)
